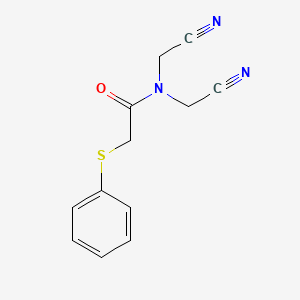
N,N-bis(cyanomethyl)-2-(phenylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(cyanomethyl)-2-(phenylthio)acetamide, also known as BCA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide involves the covalent binding of the nitrile group of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide to the active site cysteine residue of the targeted protease. This covalent bond formation leads to the irreversible inhibition of the protease activity. Furthermore, N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has been shown to induce conformational changes in the protease structure, leading to the destabilization of the enzyme and its eventual degradation.
Biochemical and Physiological Effects:
N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the proteolytic activity of cathepsin B. N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has also been shown to inhibit the activation of the NLRP3 inflammasome, which is involved in the immune response and inflammation. Furthermore, N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has been shown to have antiviral activity against various viruses such as HIV-1 and dengue virus.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N,N-bis(cyanomethyl)-2-(phenylthio)acetamide in lab experiments include its high potency and selectivity for cysteine proteases, its irreversible inhibition of protease activity, and its ability to induce conformational changes in the protease structure. However, N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has some limitations such as its potential toxicity to cells and its irreversible inhibition of protease activity, which can hinder the study of protease function in vivo.
Orientations Futures
There are several future directions for the study of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide. One direction is to explore the potential use of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide as a therapeutic agent for various diseases such as cancer and autoimmune disorders. Another direction is to study the mechanism of action of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide in more detail, including its interaction with the protease structure and its effect on protease function in vivo. Furthermore, the development of new N,N-bis(cyanomethyl)-2-(phenylthio)acetamide derivatives with improved properties such as lower toxicity and higher selectivity for specific proteases is also an area of interest.
Méthodes De Synthèse
The synthesis of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide involves the reaction of 2-chloro-N-(phenylthio)acetamide with sodium cyanide in the presence of a strong base such as potassium hydroxide. This reaction leads to the formation of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide, which can be purified and isolated using various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has been extensively used in scientific research as a potent inhibitor of cysteine proteases. Cysteine proteases are enzymes that play a crucial role in various biological processes such as protein degradation, apoptosis, and immune response. N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has been shown to inhibit various cysteine proteases such as cathepsin B, L, and S, and has been used to study their role in various diseases such as cancer, autoimmune disorders, and infectious diseases.
Propriétés
IUPAC Name |
N,N-bis(cyanomethyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-6-8-15(9-7-14)12(16)10-17-11-4-2-1-3-5-11/h1-5H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALYXMDYEVCHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)N(CC#N)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(cyanomethyl)-2-(phenylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5756675.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5756681.png)
![2-[(2-aminophenyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5756683.png)
![4-amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B5756686.png)
![2-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5756688.png)
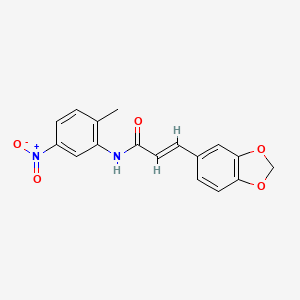
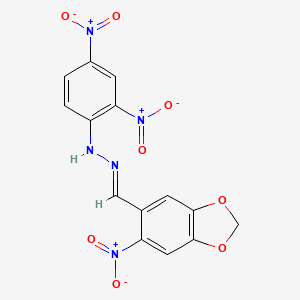
![N-[3-(acetylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5756699.png)
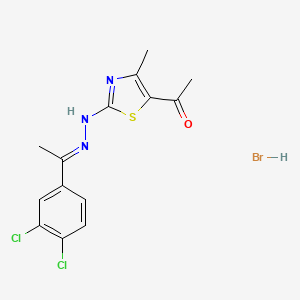
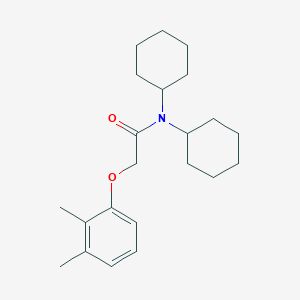
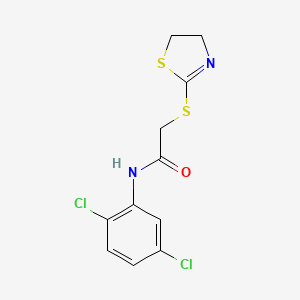
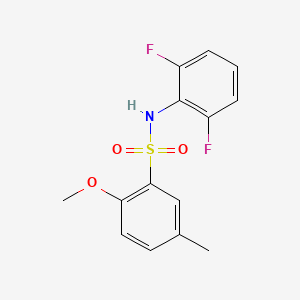
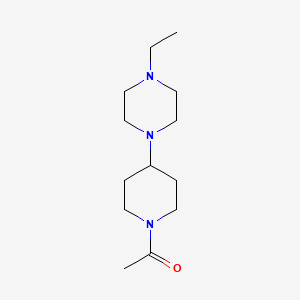
![3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5756767.png)